

2-Methyl-2H-1,2,3-triazol-4-amine stability and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2H-1,2,3-triazol-4-amine

Cat. No.: B1591005

[Get Quote](#)

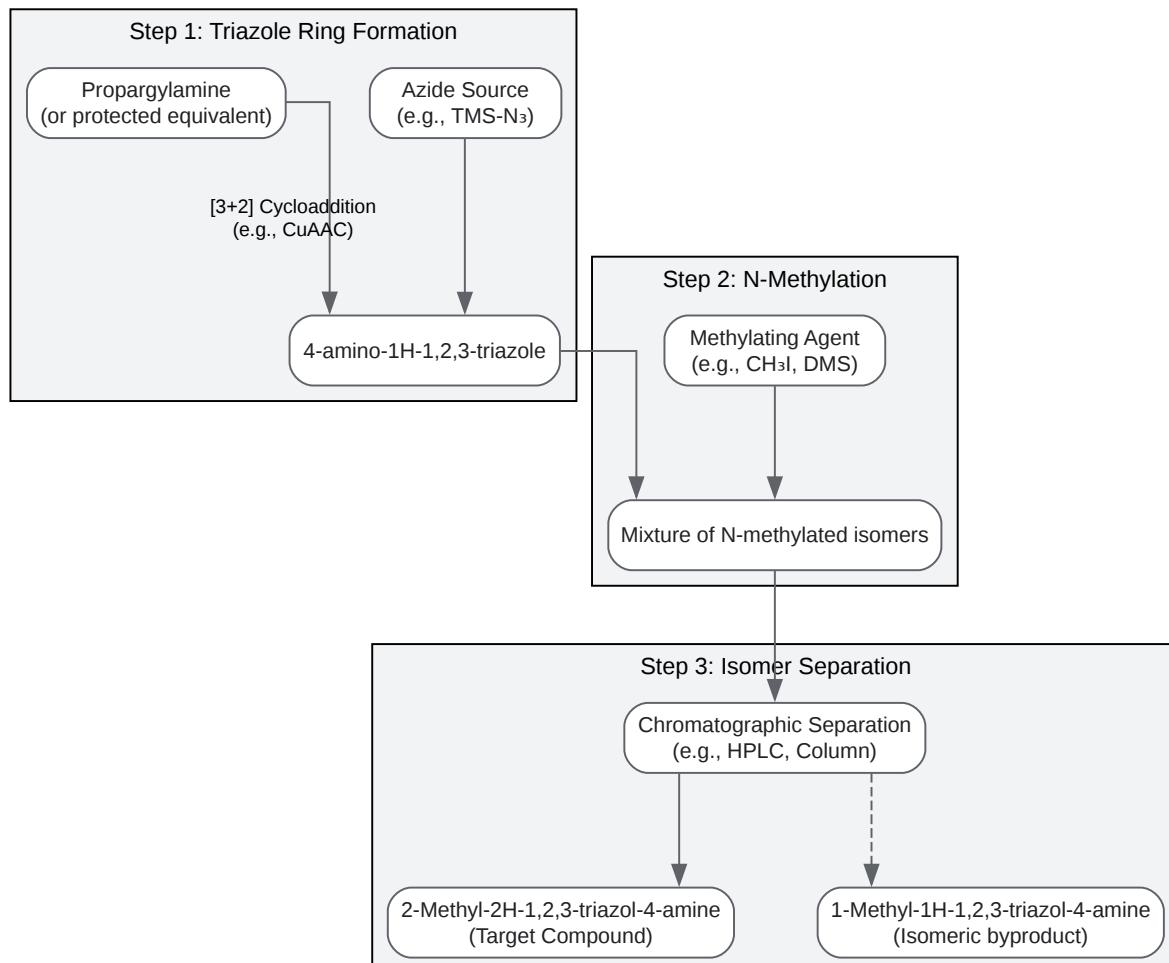
An In-depth Technical Guide to the Stability and Reactivity of **2-Methyl-2H-1,2,3-triazol-4-amine**

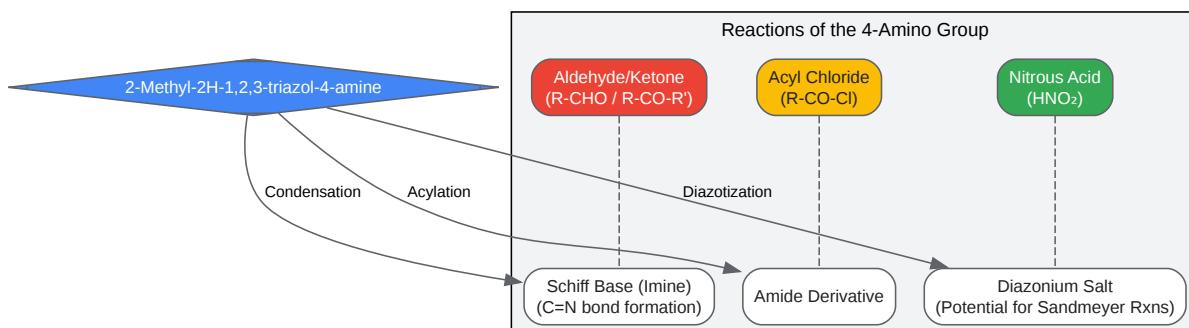
Abstract

This technical guide provides a comprehensive analysis of **2-Methyl-2H-1,2,3-triazol-4-amine**, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively published, this document synthesizes information from closely related analogues, foundational chemical principles, and theoretical studies to build a robust profile of its stability and reactivity. We will explore its structural characteristics, plausible synthetic routes, thermal and chemical stability, and key reactive pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile molecular scaffold.

Introduction and Physicochemical Profile

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability, capacity for hydrogen bonding, and dipole character.^{[1][2]} These heterocycles are integral components of numerous FDA-approved drugs.^{[2][3]} The specific isomer, **2-Methyl-2H-1,2,3-triazol-4-amine** ($C_3H_6N_4$), combines the stability of the N-methylated triazole ring with the reactive potential of a primary amino group, making it a valuable building block for creating diverse chemical libraries. Understanding its stability under various conditions and its reactivity at key functional sites is paramount for its effective application in synthesis and drug design.


Table 1: Physicochemical Properties of **2-Methyl-2H-1,2,3-triazol-4-amine**


Property	Value	Source
Molecular Formula	C ₃ H ₆ N ₄	[4][5]
Molecular Weight	98.11 g/mol	[4][5]
CAS Number	936940-63-5	[4][5]
IUPAC Name	2-methyl-2H-1,2,3-triazol-4-amine	[4]
Monoisotopic Mass	98.059246208 Da	[4][6]
Predicted XlogP	-0.1	[4][6]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	4	[5]
Topological Polar Surface Area (TPSA)	56.7 Å ²	[5]

Plausible Synthetic Pathways

While a definitive, published protocol for the direct synthesis of **2-Methyl-2H-1,2,3-triazol-4-amine** is not readily available in the reviewed literature, its synthesis can be logically inferred from established methods for creating substituted 1,2,3-triazoles. The Huisgen [3+2] azide-alkyne cycloaddition is a foundational method for forming the triazole ring.[2][3] A plausible route would involve the cycloaddition of an azide with an appropriate alkyne, followed by functional group manipulation.

A potential challenge in synthesizing N-methylated triazoles is controlling the regioselectivity of the methylation, as it can produce a mixture of N1 and N2 isomers.[7] The workflow below outlines a generalized, conceptual pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2H-1,2,3-triazol-4-amine | C3H6N4 | CID 14536435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 2-methyl-2h-1,2,3-triazol-4-amine (C3H6N4) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-Methyl-2H-1,2,3-triazol-4-amine stability and reactivity]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1591005#2-methyl-2h-1-2-3-triazol-4-amine-stability-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com